Cas no 783284-17-3 ((1H-Benzimidazol-2-ylmethoxy)acetic Acid)

(1H-Benzimidazol-2-ylmethoxy)acetic Acid is a heterocyclic carboxylic acid derivative featuring a benzimidazole core linked to an acetic acid moiety via an ether bridge. This compound is of interest in medicinal and synthetic chemistry due to its bifunctional structure, which combines the pharmacophoric properties of benzimidazole with the reactivity of a carboxylic acid group. Its key advantages include versatility as a building block for designing biologically active molecules, particularly in the development of enzyme inhibitors and metal-chelating agents. The presence of both hydrogen bond donors and acceptors enhances its potential for molecular interactions, making it valuable in drug discovery and coordination chemistry applications.
(1H-Benzimidazol-2-ylmethoxy)acetic Acid structure
783284-17-3 structure
Product Name:(1H-Benzimidazol-2-ylmethoxy)acetic Acid
CAS No:783284-17-3
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD02180512
CID:1069635
PubChem ID:654086
Update Time:2025-05-21

(1H-Benzimidazol-2-ylmethoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid
    • (1H-Benzimidazol-2-ylmethoxy)acetic acid
    • (1H-benzoimidazol-2-ylmethoxy)-acetic acid
    • 2-(1H-benzimidazol-2-ylmethoxy)acetic acid
    • 2-(benzimidazol-2-ylmethoxy)acetic acid
    • AC1LCPTS
    • AG-H-14320
    • Maybridge3_004844
    • Oprea1_274376
    • (1H-Benzimidazol-2-ylmethoxy)acetic Acid
    • MDL: MFCD02180512
    • Inchi: 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
    • InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 206.06900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 75.21000
  • LogP: 1.16410

(1H-Benzimidazol-2-ylmethoxy)acetic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(1H-Benzimidazol-2-ylmethoxy)acetic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1H-Benzimidazol-2-ylmethoxy)acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:783284-17-3)(1H-Benzimidazol-2-ylmethoxy)acetic Acid
Order Number:A1176982
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
Price ($):531.0
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Additional information on (1H-Benzimidazol-2-ylmethoxy)acetic Acid

Introduction to (1H-Benzimidazol-2-ylmethoxy)acetic Acid (CAS No. 783284-17-3)

(1H-Benzimidazol-2-ylmethoxy)acetic Acid, with the CAS number 783284-17-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzimidazole core substituted with a methoxyacetic acid moiety, has garnered attention due to its potential applications in drug discovery and molecular biology research. The benzimidazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key structural component in various therapeutic agents. The introduction of the methoxyacetic acid group introduces additional functionality, making this compound a promising candidate for further investigation.

The benzimidazole ring system is characterized by its aromaticity and ability to form stable complexes with biological targets. This property has been exploited in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The methoxyacetic acid side chain provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities. This flexibility makes (1H-Benzimidazol-2-ylmethoxy)acetic Acid a valuable building block for the design of novel therapeutic molecules.

Recent research has highlighted the importance of benzimidazole derivatives in the development of targeted therapies. For instance, studies have demonstrated the efficacy of benzimidazole-based compounds in inhibiting specific enzymes and receptors involved in disease pathways. The presence of the methoxyacetic acid group in (1H-Benzimidazol-2-ylmethoxy)acetic Acid may enhance its binding affinity and selectivity, making it an attractive candidate for further optimization.

In addition to its potential as a drug candidate, (1H-Benzimidazol-2-ylmethoxy)acetic Acid may find applications in biochemical research. The benzimidazole moiety can interact with various biomolecules, including proteins and nucleic acids, making it useful for developing probes and inhibitors for biochemical assays. The methoxyacetic acid group can also be utilized for covalent labeling or conjugation to other molecules, facilitating the study of protein-protein interactions and cellular signaling pathways.

The synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzimidazole precursors and methoxyacetic acid derivatives. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it more accessible for research purposes.

One of the most compelling aspects of (1H-Benzimidazol-2-ylmethoxy)acetic Acid is its potential to serve as a lead compound for drug discovery. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced pharmacological properties. The benzimidazole core provides a scaffold that can be modified to improve solubility, metabolic stability, and target specificity. The methoxyacetic acid group offers additional opportunities for functionalization, allowing for the creation of a diverse library of compounds for screening.

The growing interest in personalized medicine has also spurred research into novel molecular entities like (1H-Benzimidazol-2-ylmethoxy)acetic Acid. By understanding the structural features that contribute to biological activity, researchers can design compounds that are tailored to individual patient needs. This approach holds promise for treating complex diseases such as cancer and neurodegenerative disorders, where traditional therapies often fall short.

In conclusion, (1H-Benzimidazol-2-ylmethoxy)acetic Acid (CAS No. 783284-17-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure combines the favorable properties of benzimidazole derivatives with additional functionality provided by the methoxyacetic acid group. This compound has the potential to serve as a lead molecule for drug development and a tool for biochemical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:783284-17-3)(1H-Benzimidazol-2-ylmethoxy)acetic Acid
A1176982
Purity:99%
Quantity:5g
Price ($):531.0
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